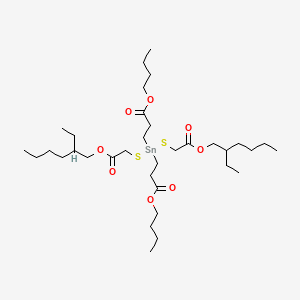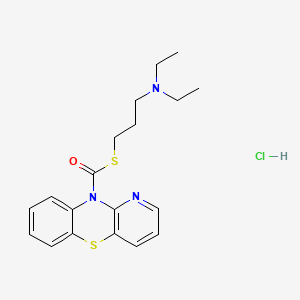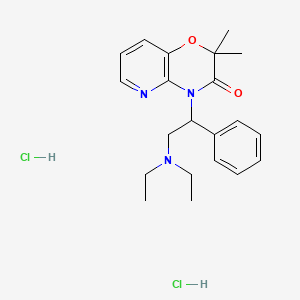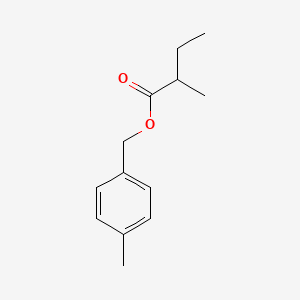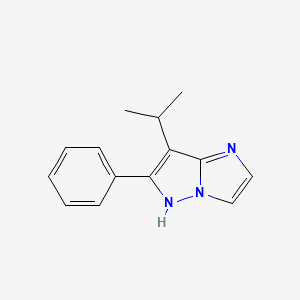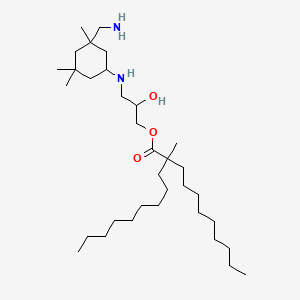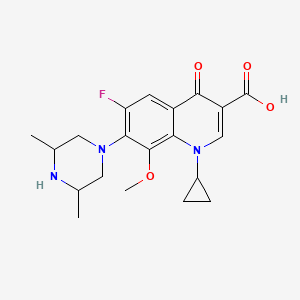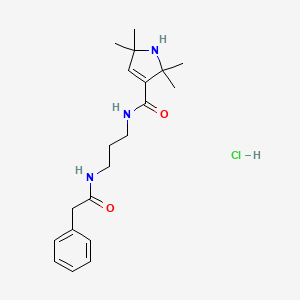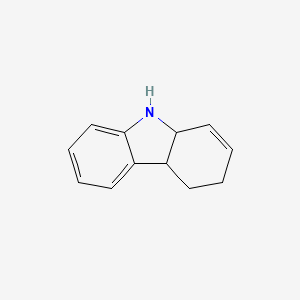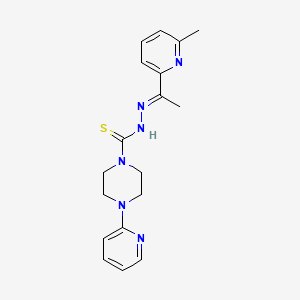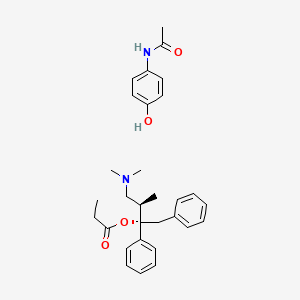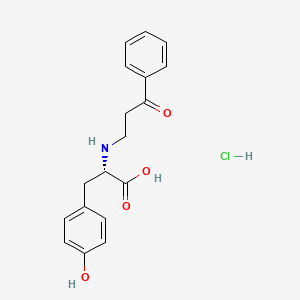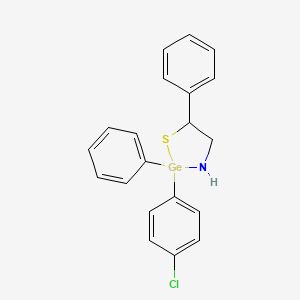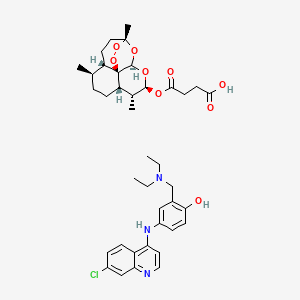
Winthrop
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Winthrop” is a hypothetical chemical entity used for educational purposes. It is often referenced in academic settings to illustrate various chemical principles and reactions. While not a real compound, “this compound” serves as a useful tool for understanding complex chemical concepts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Winthrop” involves several steps, each requiring specific reagents and conditions. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications, such as oxidation or reduction, to achieve the desired chemical properties.
Industrial Production Methods
In an industrial setting, the production of “this compound” would likely involve large-scale chemical reactors and continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include the selection of catalysts, temperature control, and efficient separation techniques to isolate “this compound” from by-products.
化学反応の分析
Types of Reactions
“Winthrop” undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen to reduce the oxidation state.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups present in “this compound.” For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
“Winthrop” is utilized in various scientific research applications, including:
Chemistry: As a model compound to study reaction mechanisms and kinetics.
Biology: To investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: In drug design and development to understand pharmacokinetics and pharmacodynamics.
Industry: As a reference material in quality control and analytical chemistry.
作用機序
The mechanism by which “Winthrop” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The pathways involved often include signal transduction cascades and metabolic processes that lead to the desired chemical transformations.
特性
CAS番号 |
944945-14-6 |
|---|---|
分子式 |
C39H50ClN3O9 |
分子量 |
740.3 g/mol |
IUPAC名 |
4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol;4-oxo-4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid |
InChI |
InChI=1S/C20H22ClN3O.C19H28O8/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t;10-,11-,12+,13+,16-,17-,18-,19-/m.1/s1 |
InChIキー |
FNDVKMABQZJHKI-GMDKYCAISA-N |
異性体SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC(=O)CCC(=O)O)C |
正規SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


